An In-depth Technical Guide to 5,5-dimethylhexanenitrile: Chemical Properties and Structure
An In-depth Technical Guide to 5,5-dimethylhexanenitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-dimethylhexanenitrile is a saturated fatty nitrile characterized by a hexane (B92381) backbone with two methyl groups at the C5 position and a terminal nitrile functional group. This structure imparts specific chemical properties that make it a molecule of interest in organic synthesis and as a potential building block in the development of more complex chemical entities. This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for 5,5-dimethylhexanenitrile.
Chemical Structure
The structural attributes of 5,5-dimethylhexanenitrile are fundamental to its chemical behavior. The presence of a tertiary butyl group at one end of the aliphatic chain introduces significant steric hindrance, which can influence its reactivity. The nitrile group provides a site for a variety of chemical transformations.
IUPAC Name: 5,5-dimethylhexanenitrile Molecular Formula: C₈H₁₅N CAS Number: 121253-77-8 SMILES: CC(C)(C)CCCC#N InChI: InChI=1S/C8H15N/c1-8(2,3)6-4-5-7-9/h4-6H2,1-3H3 InChIKey: WVRLZGYZLCMBOU-UHFFFAOYSA-N
Molecular Visualization
The following diagram illustrates the two-dimensional structure of 5,5-dimethylhexanenitrile.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 125.21 g/mol | |
| XLogP3-AA (Computed) | 2.5 | |
| Hydrogen Bond Donor Count (Computed) | 0 | |
| Hydrogen Bond Acceptor Count (Computed) | 1 | |
| Rotatable Bond Count (Computed) | 3 | |
| Topological Polar Surface Area (Computed) | 23.8 Ų | |
| Heavy Atom Count (Computed) | 9 | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis of 5,5-dimethylhexanenitrile are not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations and protocols for analogous compounds.
A common method for the synthesis of nitriles is through the nucleophilic substitution of an alkyl halide with a cyanide salt. A potential synthetic pathway for 5,5-dimethylhexanenitrile is outlined below. This proposed workflow is based on general principles and has not been experimentally validated from the cited sources.
Proposed Synthesis Workflow:
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Halogenation of 5,5-dimethyl-1-hexanol: The starting material, 5,5-dimethyl-1-hexanol, would first be converted to a more reactive alkyl halide. This can be achieved using standard halogenating agents such as phosphorus tribromide (PBr₃) for the bromide or thionyl chloride (SOCl₂) for the chloride. The reaction would typically be carried out in an appropriate solvent, such as diethyl ether or dichloromethane, under controlled temperature conditions to avoid side reactions.
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Nucleophilic Substitution with Cyanide: The resulting 5,5-dimethylhexyl halide would then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to enhance the nucleophilicity of the cyanide ion. The reaction mixture would be heated to facilitate the displacement of the halide and formation of the nitrile.
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Work-up and Purification: Following the reaction, a standard aqueous work-up would be necessary to remove inorganic salts and the solvent. The crude 5,5-dimethylhexanenitrile would then be purified, likely through distillation under reduced pressure, to yield the final product.
Spectroscopic Data
While comprehensive, experimentally verified spectroscopic data for 5,5-dimethylhexanenitrile is limited in the public domain, some information is available.
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Mass Spectrometry: GC-MS data for 5,5-dimethylhexanenitrile is indicated to be available, which would be crucial for confirming its molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2220 cm⁻¹. Strong C-H stretching bands from the alkyl chain would also be prominent around 2960-2850 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group. The methylene (B1212753) protons of the hexanenitrile (B147006) chain would appear as multiplets, with chemical shifts and coupling patterns determined by their proximity to the nitrile and tert-butyl groups.
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¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the unique carbon atoms in the molecule. The nitrile carbon would appear in the downfield region (typically 115-125 ppm), while the quaternary carbon of the tert-butyl group and the various methylene carbons would have characteristic chemical shifts in the upfield region.
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Safety and Handling
Specific toxicity and handling data for 5,5-dimethylhexanenitrile are not well-documented. However, as with all nitriles, it should be handled with caution in a well-ventilated fume hood, as they can be toxic if inhaled, ingested, or absorbed through the skin. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
5,5-dimethylhexanenitrile is a specialty chemical with a defined structure that suggests its utility in targeted organic synthesis. While comprehensive experimental data on its physical properties and detailed synthetic protocols are not widely available, its structural characterization is well-established. The provided information, including its structural identifiers and computed properties, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may consider this molecule for their synthetic endeavors. Further experimental investigation is warranted to fully characterize its physical properties and reaction kinetics.
